3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide
Overview
Description
3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound that contains a triazole ring substituted with a bromine atom, two methyl groups, and a carboxamide group
Mechanism of Action
are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They exist in two isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles . These compounds are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
The mode of action of triazoles generally involves interaction with various biological targets. For example, some triazole derivatives have been found to inhibit key enzymes in the biosynthesis of sterols in fungi, making them effective antifungal agents .
The biochemical pathways affected by triazoles can vary widely depending on the specific compound and its targets. For instance, some triazole derivatives have been found to inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .
The pharmacokinetics of triazoles, including their absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Many triazoles are well absorbed orally and are metabolized in the liver .
The result of action of triazoles at the molecular and cellular level can include disruption of cell membrane integrity, inhibition of cell growth and proliferation, and induction of cell death .
The action environment , including factors such as pH, temperature, and the presence of other substances, can influence the stability, solubility, and overall effectiveness of triazoles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide typically involves the bromination of 1,2,4-triazole derivatives followed by the introduction of the carboxamide group. One common method involves the reaction of 1,2,4-triazole with bromine in the presence of a suitable solvent, such as acetonitrile or dichloromethane, under controlled temperature conditions. The resulting bromo-substituted triazole is then reacted with dimethylamine and a carboxylating agent, such as carbon dioxide or phosgene, to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands, along with bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted triazole, while coupling reactions can produce biaryl or alkyne-linked derivatives .
Scientific Research Applications
3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or infectious diseases.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It serves as a probe or ligand in studies involving enzyme inhibition or receptor binding.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1,2,4-triazole
- N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide
- 3-chloro-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide
Uniqueness
3-bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide is unique due to the presence of both the bromine atom and the dimethylcarboxamide group on the triazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced reactivity in substitution reactions or improved binding affinity in biological assays .
Properties
IUPAC Name |
5-bromo-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4O/c1-10(2)4(11)3-7-5(6)9-8-3/h1-2H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWBHDINAPRNPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NNC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501219596 | |
Record name | 5-Bromo-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501219596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228553-15-8 | |
Record name | 5-Bromo-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228553-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501219596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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